![molecular formula C19H16N6O B6430011 N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}quinoxaline-2-carboxamide CAS No. 2034354-12-4](/img/structure/B6430011.png)
N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}quinoxaline-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}quinoxaline-2-carboxamide” is a complex organic compound that contains several functional groups and rings, including a pyridine ring, a pyrazole ring, and a quinoxaline ring . These structures are common in many biologically active compounds, including drugs and natural products .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For instance, the pyridine and pyrazole rings might be formed using methods such as the Chichibabin pyridine synthesis or the Knorr pyrazole synthesis . The quinoxaline ring could be synthesized through a condensation reaction of a 1,2-diamine with a 1,2-dicarbonyl compound .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. It would feature a quinoxaline ring, which is a type of heterocyclic aromatic compound, attached to a pyridine and a pyrazole ring via an ethyl linker .Chemical Reactions Analysis
As a complex organic molecule, “N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}quinoxaline-2-carboxamide” would be expected to undergo a variety of chemical reactions. The presence of multiple aromatic rings could make it a participant in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. Generally, compounds with multiple aromatic rings tend to be relatively stable and may have low solubility in water .Wissenschaftliche Forschungsanwendungen
Protein Kinase Inhibition
The compound’s structure is similar to that of pyrido[3,4-g]quinazolines, which have been identified as nanomolar inhibitors of Cdc-like kinase 1 (CLK1) and Dual-specificity tyrosine-regulated kinase 1A (DYRK1A) . These kinases play crucial roles in cellular processes such as cell cycle progression and neuronal development .
Antiviral Activity
Compounds with similar structures have shown antiviral activity against human cytomegalovirus (HCMV) and herpes simplex virus type-1 (HSV-1) . The compound’s structure could potentially be optimized for improved antiviral activity .
Immunosuppressive Activity
The compound could potentially be developed into an immunosuppressant agent . Immunosuppressants are used to prevent the body from rejecting a transplanted organ and to treat autoimmune diseases .
Inhibition of Collagen Synthesis
The compound’s structure is similar to that of N2,N4-bis(2-methoxyethyl)pyridine-2,4-dicarboxamide (HOE-077), a prodrug of pyridine-2,4-dicarboxylic acid (24PDC), which can inhibit collagen synthesis in liver fibrosis models . This suggests potential applications in the treatment of fibrotic diseases .
Non-linear Optics
The compound’s structure is similar to that of push–pull chromophores, which have non-linear optical properties . These properties are of great interest for optical signal processing applications such as optical triggering, light frequency transducers, optical memories, modulators, and deflectors .
Molecular Arrangement Studies
The compound’s structure is similar to that of N-(pyridin-4-yl)pyridin-4-amine and its derivatives, which have been studied for their arrangement within the layered structure of zirconium 4-sulfophenylphosphonate . This suggests potential applications in the study of molecular arrangements in layered materials .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Compounds with similar structures have been known to interact with various biological targets, such as enzymes and receptors, leading to a range of biological activities .
Mode of Action
It’s worth noting that the compound’s interaction with its targets could lead to changes in the target’s function, which could subsequently alter cellular processes .
Biochemical Pathways
Based on the compound’s structure, it could potentially interact with various biochemical pathways, leading to downstream effects .
Pharmacokinetics
The compound’s bioavailability could be influenced by factors such as its solubility, stability, and the presence of functional groups that could facilitate or hinder its absorption and distribution .
Result of Action
The compound could potentially induce a range of effects at the molecular and cellular levels, depending on its targets and the nature of its interactions with these targets .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules could affect the compound’s stability and its interactions with its targets . .
Eigenschaften
IUPAC Name |
N-[2-(4-pyridin-4-ylpyrazol-1-yl)ethyl]quinoxaline-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6O/c26-19(18-12-22-16-3-1-2-4-17(16)24-18)21-9-10-25-13-15(11-23-25)14-5-7-20-8-6-14/h1-8,11-13H,9-10H2,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCDLZUXZRDQMOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C(=O)NCCN3C=C(C=N3)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}quinoxaline-2-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.